Methyl (2,5-dioxopyrrolidin-1-yl)carbamate

Description

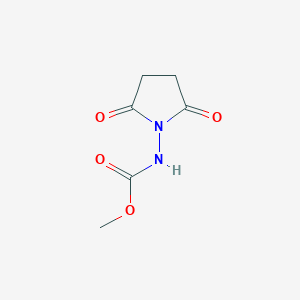

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2,5-dioxopyrrolidin-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-6(11)7-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBKJGOZZOLRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 2,5 Dioxopyrrolidin 1 Yl Carbamate

Fundamental Reactivity Profiles of the Carbamate (B1207046) Moiety

The reactivity of methyl (2,5-dioxopyrrolidin-1-yl)carbamate is largely dictated by the carbamate group, which is activated by the N-succinimidyl leaving group. This activation renders the carbamate carbonyl carbon susceptible to attack by various nucleophiles.

Hydrolysis Mechanisms

The N-succinimidyl carbamate linkage is susceptible to hydrolysis, particularly under basic conditions. The stability of related N-hydroxysuccinimide (NHS) esters in aqueous solutions is pH-dependent, with hydrolysis rates increasing significantly at higher pH levels. nih.gov The mechanism for base-induced hydrolysis of carbamates proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. researchgate.net This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the ester bond and release of N-hydroxysuccinimide and the corresponding carbamic acid, which subsequently decomposes to an amine and carbon dioxide. While carbamates are generally more stable than esters, the presence of the excellent N-succinimidyl leaving group facilitates this hydrolytic degradation. researchgate.netzacharyhhouston.com The process is generally considered to be a specific base-catalyzed reaction. researchgate.net

The stability of carbamates in aqueous solutions can be highly variable, depending on their specific structure and the experimental conditions. researchgate.net For instance, N,N-disubstituted carbamates have been found to be significantly more stable in both buffer and plasma solutions compared to their monosubstituted counterparts, which can hydrolyze rapidly. researchgate.net

Transesterification Processes with Alcohols

Transesterification of carbamates, including N-succinimidyl carbamates, with alcohols represents a key transformation for the synthesis of different carbamate derivatives. This process typically involves the nucleophilic attack of an alcohol on the carbamate's carbonyl carbon. Research on the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols in the presence of an alkoxide catalyst has shown that the reaction follows first-order kinetics with respect to the carbamate. rsc.org The mechanism involves the nucleophilic attack of the alkoxide ion on the carbonyl carbon. rsc.org

A related process involves the reaction of N,N'-disuccinimidyl carbonate (DSC) with alcohols to form mixed succinimide (B58015) carbonates. nih.gov These intermediates are stable and can subsequently react with amines to yield a variety of carbamate derivatives. nih.gov This two-step procedure allows for the efficient alkoxycarbonylation of amines. nih.gov The formation of the mixed carbonate is often carried out in the presence of a base like triethylamine (B128534) in a solvent such as acetonitrile (B52724). nih.gov

Nucleophilic Substitution Reactions at the Carbamate Carbonyl Center

The activated carbonyl center of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines. This reaction, often termed aminolysis, is fundamental to its application in bioconjugation and synthesis.

The reaction of O-succinimidyl carbamates with primary and secondary amines can lead to two different product types, depending on the substitution pattern of the carbamate nitrogen. researchgate.netresearchgate.net N-monoalkyl-O-succinimidyl carbamates typically react with amines to produce ureas. researchgate.netresearchgate.net In contrast, N,N-dialkyl-O-succinimidyl carbamates react with amines to yield N-(O-carbamoyl)-succinmonoamides. researchgate.netresearchgate.net This alternative reaction pathway is influenced by the substituents on the carbamate nitrogen and the reaction conditions. researchgate.net The reaction pathway does not appear to depend on the type of nucleophile, as similar outcomes have been observed with hydroxy, alkoxy, and amine nucleophiles. researchgate.net

This reactivity allows for the coupling of molecules containing primary or secondary amine groups, forming stable urea (B33335) linkages. nih.gov

Activation of Carboxyl and Amino Groups through N-Succinimidyl Functionality

The N-succinimidyl group is a cornerstone of activation chemistry, enabling the formation of stable covalent bonds, particularly in the context of bioconjugation. While N-hydroxysuccinimide esters are widely used for the activation of carboxyl groups, N-succinimidyl carbamates and carbonates serve as effective reagents for the activation and subsequent coupling of amino and hydroxyl groups. nih.govnih.gov

Ligands containing primary amino or hydroxyl groups can be activated by reacting them with disuccinimidyl carbonate (DSC). nih.gov This reaction forms the corresponding N-hydroxysuccinimidyl carbamate or carbonate, respectively. nih.gov These activated intermediates can then be used for the specific modification of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, resulting in the formation of stable urea or carbamate linkages. nih.govresearchgate.net This method provides a general approach for covalently coupling ligands that possess these functional groups. nih.gov The resulting modified proteins have shown stability and activity characteristics comparable to those modified using the more traditional N-hydroxysuccinimide esters. nih.gov

Kinetic and Thermodynamic Aspects of Reaction Pathways

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles, with substituent effects playing a crucial role.

Influence of Substituents and Structural Variations on Reaction Kinetics

The electronic nature of substituents on the carbamate structure significantly influences reaction kinetics. In the transesterification of O-methyl-N-phenyl carbamates, it has been demonstrated that electron-withdrawing substituents on the aromatic ring facilitate the reaction with alcohols. rsc.org This is consistent with a mechanism where nucleophilic attack on the electron-deficient carbonyl carbon is a key step. rsc.org

Furthermore, studies on the rotational barrier of the carbamate C–N bond have revealed a linear free energy relationship with the electronic properties of substituents on an N-aryl ring. nd.edu Electron-donating groups increase the rotational barrier, while electron-withdrawing groups decrease it, indicating that the transition state for rotation is less polar than the ground state. nd.edu

The basicity of the attacking amine also plays a critical role in the kinetics of carbamate formation. For the reaction of amines with carbon dioxide, a Brønsted relationship has been observed, where the rate of carbamate formation is related to the pKa of the amine. researchgate.net For the aminolysis of N-succinimidyl carbamates, a higher nucleophilicity of the amine, which often correlates with basicity, is expected to lead to a faster reaction rate. However, the pH of the reaction medium is also a critical factor, as it determines the concentration of the deprotonated, nucleophilic form of the amine. nih.gov

Below is a table summarizing the effect of substituents on the reaction kinetics of carbamates.

| Reaction Type | Substituent Effect | Impact on Reaction Rate |

| Transesterification of N-aryl carbamates | Electron-withdrawing group on the aryl ring | Increases rate |

| C-N Bond Rotation in N-aryl carbamates | Electron-donating group on the aryl ring | Decreases rate (increases barrier) |

| C-N Bond Rotation in N-aryl carbamates | Electron-withdrawing group on the aryl ring | Increases rate (decreases barrier) |

| Carbamate formation from amines | Increased amine basicity (pKa) | Increases rate |

Solvent Effects on Carbamate Reactivity

The solvent environment can play a crucial role in the reactivity of N-oxysuccinimide carbamates, such as this compound, particularly in reactions with nucleophiles like amines (aminolysis). The nature of the solvent can influence reaction rates and, in some cases, the reaction mechanism itself by stabilizing or destabilizing reactants, transition states, and intermediates.

Research on the aminolysis of related N-succinimidyl esters has shown that the kinetic form of the reaction can differ significantly between non-hydroxylic and hydroxylic solvents. rsc.org In non-hydroxylic (aprotic) solvents, reaction pathways involving two or more amine molecules (acting as a general base catalyst) are often more prominent than in hydroxylic solvents. rsc.org This suggests that the solvent's ability to form hydrogen bonds and solvate charged species is a critical factor.

For instance, studies on the aminolysis of various acylating agents in aprotic solvents like dioxane and diethyl ether have revealed kinetic terms that are second order with respect to the amine. rsc.org This indicates a mechanism where a second amine molecule facilitates the reaction, likely by assisting in proton transfer during the breakdown of a tetrahedral intermediate.

Conversely, in aqueous buffer systems, the aminolysis of N-hydroxysuccinimide esters tends to follow a simpler rate expression, often first-order in the free amine concentration. This change is attributed to the disproportionate decrease in the amine-catalyzed pathway versus the uncatalyzed pathway when moving from a non-aqueous to an aqueous environment.

Interestingly, for some N-substituted O-succinimidyl carbamates, the reaction pathway—whether it leads to the formation of a urea or a succinmonoamide derivative—has been observed to be independent of the solvent used. This implies that while the solvent may affect the rate of the reaction, it does not alter the fundamental mechanistic course for these specific substrates.

The polarity of the solvent is also a significant factor. Studies on nucleophilic addition reactions in various solvents have shown a high sensitivity of the reaction rate to the polarity of the medium, suggesting the formation of a zwitterionic intermediate that is stabilized by more polar solvents. researchgate.net The correlation of reaction rates with solvent parameters indicates that both specific (e.g., hydrogen bonding) and non-specific (e.g., dielectric constant) solute-solvent interactions influence the reactivity. researchgate.net

The following table presents representative data on how solvent properties can influence the rate constants for the aminolysis of activated esters, which serve as a model for the reactivity of this compound.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the detailed mechanisms of chemical reactions, including the aminolysis of this compound. These studies can elucidate the pathways of nucleophilic attack, characterize the structures of intermediates and transition states, and determine the energy profiles of the reaction.

The aminolysis of activated carbonyl compounds like this compound is generally understood to proceed via nucleophilic attack of the amine at the carbonyl carbon. Computational studies on analogous systems, such as the aminolysis of esters and anhydrides, have explored two primary mechanistic pathways:

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a tetrahedral intermediate. mst.edunih.gov The amine nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a transient, zwitterionic or neutral tetrahedral species. This intermediate then collapses, expelling the N-hydroxysuccinimide leaving group to form the final product. mst.edu Computational models suggest that this stepwise mechanism is often favored, particularly when catalyzed by a second molecule of the nucleophile (amine) or another base, which facilitates proton transfer. nih.gov

Concerted Mechanism: In this pathway, the bond formation between the nucleophilic amine and the carbonyl carbon occurs simultaneously with the cleavage of the bond to the leaving group. researchgate.net This mechanism avoids the formation of a distinct intermediate, proceeding through a single transition state. Theoretical calculations have shown that for uncatalyzed reactions, the concerted and stepwise mechanisms can have very similar activation energies, making it difficult to distinguish between them experimentally. nih.gov

DFT studies on the aminolysis of succinic anhydride (B1165640) with methylamine, a related reaction, indicate that the concerted mechanism has a lower activation energy than the stepwise pathway in the uncatalyzed reaction. researchgate.net The presence of a catalyst, such as a second amine molecule or an acid, can significantly alter the preferred pathway, often by stabilizing the transition states of the stepwise mechanism. researchgate.net

For the aminolysis of activated esters, DFT calculations have shown that the transition states for catalyzed reactions are significantly lower in energy (by 10-17 kcal/mol) than those for the uncatalyzed process. nih.gov This is consistent with the experimental observation of catalysis by a second amine molecule.

Transition state analysis reveals the specific geometry of the molecule at the peak of the energy barrier. For the stepwise mechanism, two transition states are involved: one for the formation of the tetrahedral intermediate and one for its breakdown. In the first transition state, the incoming amine is partially bonded to the carbonyl carbon, and the carbonyl bond is elongated. For the concerted mechanism, the single transition state shows simultaneous partial bond formation with the nucleophile and partial bond cleavage with the leaving group.

The table below presents hypothetical relative free energy values for the key species in the stepwise aminolysis of a model N-succinimidyl compound, based on data from computational studies of related systems. These values illustrate the typical energy landscape of such a reaction.

These computational insights are invaluable for understanding the fundamental reactivity of this compound and for predicting its behavior under various reaction conditions.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utility in Peptide and Amide Bond Forming Reactions

There is no direct evidence in the reviewed literature to support the use of Methyl (2,5-dioxopyrrolidin-1-yl)carbamate as a chemical activating agent for peptide coupling. Peptide synthesis relies on a wide array of coupling reagents, such as those based on carbodiimides, phosphonium (B103445) salts, and aminium salts, which activate carboxylic acids to facilitate amide bond formation. However, the specific utility of this compound for this purpose is not described.

Carbamates are generally recognized in medicinal chemistry as stable surrogates for amide bonds, offering different chemical and proteolytic stability. nih.gov This strategy is employed to modify the pharmacokinetic properties of peptide-based drugs. nih.gov Nevertheless, research specifically detailing the design and implementation of this compound as a building block for amide bond surrogates is not available.

Protecting Group Strategies in Synthetic Transformations

Carbamates are one of the most important classes of protecting groups for amines in organic synthesis, with well-known examples including tert-butyloxycarbonyl (Boc), carboxybenzyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com These groups are essential for managing the reactivity of amino functions during complex multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.com They are designed to be stable under certain reaction conditions while being selectively removable under others. uchicago.edu However, the scientific literature does not describe a protecting group strategy that employs the this compound structure as the protective moiety itself.

Introduction of Amine and Amino Acid Protecting Groups

In multi-step organic synthesis, particularly in peptide synthesis, the high nucleophilicity and basicity of amino groups must be temporarily masked to prevent unwanted side reactions. chem-station.com This is achieved by converting the amine into a less reactive functional group, such as a carbamate (B1207046). chem-station.comorganic-chemistry.org this compound serves as an efficient reagent for this purpose, installing the methyl carbamate group onto a primary or secondary amine.

The reaction involves the nucleophilic attack of the amine on the activated carbonyl carbon of the succinimidyl ester. This process leads to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. smolecule.com Reagents of this class, such as the widely used Fmoc-OSu and Cbz-OSu, are standard in peptide synthesis for the protection of amino acids. smolecule.comenamine.net The resulting methyl carbamate effectively decreases the nucleophilicity of the amino group, rendering it inert to many reaction conditions used to modify other parts of the molecule. organic-chemistry.org

Orthogonal Protection Schemes

A key strategy in the synthesis of complex molecules with multiple functional groups is the use of orthogonal protecting groups. organic-chemistry.org This principle relies on employing a set of protecting groups that can be removed under distinct and mutually exclusive conditions (e.g., acidic, basic, or hydrogenation), allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgmasterorganicchemistry.com

The methyl carbamate group, installed by this compound, offers a unique position in such schemes. Unlike the acid-labile Boc group or the base-labile Fmoc group, the simple methyl carbamate is notably robust and stable against both acidic and basic conditions. masterorganicchemistry.comorganic-chemistry.org Its cleavage requires specific, often harsher, nucleophilic conditions. For instance, a recently developed protocol utilizes 2-mercaptoethanol (B42355) in the presence of a phosphate (B84403) base at elevated temperatures to cleave methyl carbamates. organic-chemistry.orgorganic-chemistry.org This distinct deprotection requirement makes the methyl carbamate group orthogonal to many of the most common amine protecting groups used in organic synthesis. organic-chemistry.org

Below is a data table comparing the deprotection conditions for common amine protecting groups, illustrating the orthogonality of the methyl carbamate group.

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu | Base (e.g., Piperidine) enamine.netmasterorganicchemistry.comchimia.ch |

| Benzyloxycarbonyl | Cbz / Z | Cbz-OSu, Benzyl Chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| Methyl Carbamate | Moc | This compound | Nucleophiles (e.g., 2-Mercaptoethanol, K₃PO₄) organic-chemistry.orgorganic-chemistry.org |

Bioconjugation Methodologies and Site-Selective Labeling

The precise chemical modification of biomolecules is a cornerstone of chemical biology, enabling the study of biological processes and the development of novel diagnostics and therapeutics. Reagents based on N-hydroxysuccinimide (NHS) esters are among the most widely used tools for bioconjugation due to their specific reactivity toward primary amines.

Covalent Modification of Proteins and Peptides

This compound and analogous NHS esters are highly effective for the covalent modification of proteins and peptides. The primary targets for these reagents on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus. The reaction proceeds under mild physiological conditions (typically pH 7-9), where the targeted amino groups are deprotonated and thus sufficiently nucleophilic to attack the activated carbonyl of the NHS ester. This reaction results in the formation of a stable, covalent carbamate bond, effectively labeling the protein. The water-soluble N-hydroxysuccinimide byproduct is easily removed during purification steps. This method is a fundamental strategy for attaching probes, tags, or other functional molecules to proteins.

Strategies for Constructing Peptide-Protein Conjugates

The construction of peptide-protein conjugates is essential for various applications, including the development of targeted therapies, vaccines, and diagnostic tools. The reactivity of this compound can be harnessed in these strategies. For instance, a synthetic peptide can be modified by introducing a specific functional group, while its amine functionalities are temporarily protected. The methyl carbamate group can serve as a robust protecting group during these intermediate synthetic steps due to its stability.

Alternatively, bifunctional linkers containing an NHS ester on one end and another reactive group on the other are commonly used to bridge a peptide and a protein. While this compound itself is a monofunctional labeling reagent, the underlying chemistry of NHS ester-mediated amine modification is central to these more complex conjugation strategies. By reacting with lysine residues on the protein surface, a stable linkage is formed, allowing the attached peptide to confer a new function, such as targeting a specific cell receptor, to the protein.

Design and Synthesis of Chemically Active Intermediates for Drug Discovery Research

The carbamate functional group is a prevalent structural motif in a wide range of pharmaceuticals and is valued for its chemical stability and ability to act as a peptide bond isostere. nih.gov In the intricate process of drug discovery, protecting group chemistry is indispensable for the multi-step synthesis of complex active pharmaceutical ingredients (APIs).

This compound provides a direct route to install a methyl carbamate group, which can function either as a stable protecting group for an amine or as an integral part of the final molecular structure. As a protecting group, its robustness against both acidic and basic conditions allows for broad synthetic flexibility, enabling transformations on other parts of a molecule without disturbing the protected amine. This is crucial when building complex scaffolds with multiple reactive sites. The unique cleavage conditions required for the methyl carbamate ensure its removal can be orchestrated precisely within an orthogonal synthetic strategy. organic-chemistry.orgorganic-chemistry.org This level of control is paramount in the synthesis of complex intermediates for drug candidates, where high yields and purity are essential.

Emerging Applications in Materials Science and Agrochemical Research

The utility of carbamates extends beyond pharmaceuticals into materials science and agrochemicals. The reactivity of this compound makes it a candidate for applications in these fields.

In materials science, the surface modification of polymers and biomaterials is a key area of research. Materials with amine-functionalized surfaces can be covalently modified using NHS esters like this compound. This can be used to alter surface properties such as hydrophobicity, biocompatibility, or to immobilize specific ligands or biomolecules. For example, modifying a material's surface with simple methyl carbamate groups could serve to passivate the surface, reducing non-specific protein adsorption in biomedical devices.

In the field of agrochemical research, carbamates are a well-established class of compounds used as insecticides and fungicides. The synthesis of novel agrochemicals often involves the derivatization of complex molecular scaffolds. The use of this compound could provide a mild and efficient method for introducing the methyl carbamate toxophore into a potential pesticide candidate during the discovery and optimization phases of research. Research into new carbamate derivatives continues in an effort to develop pesticides with improved efficacy and better environmental profiles. researchgate.net

Precursors for Radiolabeling and Imaging Probe Development

The development of radiolabeled molecules for use as imaging probes, particularly in Positron Emission Tomography (PET), is a cornerstone of modern diagnostic medicine and biomedical research. The strategic incorporation of a radionuclide into a biologically active molecule allows for the non-invasive, real-time visualization and quantification of physiological and pathological processes at the molecular level. In this context, compounds featuring a carbamate functional group, such as this compound, represent a valuable class of precursors for the synthesis of such imaging agents.

The carbamate moiety is particularly well-suited for radiolabeling, especially with the short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 min). The carbonyl carbon of the carbamate group provides an ideal site for the introduction of ¹¹C. This strategic placement ensures that the radioisotope is integrated into the stable core of the molecule, minimizing the risk of premature metabolic loss of the radiolabel, which could lead to ambiguous imaging signals. A key advantage of this approach is that the resulting ¹¹C-labeled carbamate is often metabolically stable, and the radiolabel is retained on the target molecule after binding, which is crucial for accurate imaging.

A prevalent and efficient method for the radiosynthesis of ¹¹C-labeled carbamates is through [¹¹C]carbon dioxide ([¹¹C]CO₂) fixation. nih.gov This one-pot method involves trapping cyclotron-produced [¹¹C]CO₂ with a suitable amine or piperazine (B1678402) precursor in the presence of a strong, non-nucleophilic base. nih.gov The resulting ¹¹C-labeled carbamate intermediate can then be activated and coupled to a targeting vector or used directly if the precursor itself is the molecule of interest. This methodology has been successfully applied to develop radiotracers for various biological targets.

Research into the development of inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system, highlights the utility of the carbamate group in probe development. Many potent MAGL inhibitors are carbamate-based covalent inhibitors that form a stable bond with a serine residue in the enzyme's active site. nih.gov By radiolabeling the carbamoyl (B1232498) group, researchers can create PET tracers to measure enzyme occupancy and distribution in the brain.

The general radiosynthesis process via [¹¹C]CO₂ fixation for carbamate-based inhibitors is outlined in the table below, based on established methodologies. nih.gov While this data does not directly involve this compound, it illustrates the established workflow for analogous carbamate-containing precursors.

| Precursor Type | Radiolabeling Agent | Key Reagents | General Reaction | Application |

|---|---|---|---|---|

| Piperidine/Piperazine derivatives | [¹¹C]CO₂ | Phosphazene base (e.g., BEMP), POCl₃ | One-pot [¹¹C]CO₂ fixation and activation | Synthesis of ¹¹C-labeled enzyme inhibitors (e.g., for MAGL) |

The N-hydroxysuccinimide (NHS) ester component of this compound further enhances its potential utility as a precursor. The NHS ester is a well-known amine-reactive group, allowing for the straightforward conjugation of the methyl carbamate portion to primary or secondary amines on biomolecules, such as peptides or antibodies, under mild conditions. thermofisher.com This dual functionality—a site for radiolabeling (the carbamate) and a group for bioconjugation (the NHS ester)—makes such structures versatile platforms for creating targeted imaging probes. A potential synthetic route could involve first performing the ¹¹C-labeling on a related precursor and then conjugating the resulting radiolabeled carbamate to a biological targeting molecule.

Advanced Analytical and Spectroscopic Characterization Methods in Carbamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's structure and an assessment of its purity.

¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments within the Methyl (2,5-dioxopyrrolidin-1-yl)carbamate molecule. The expected spectrum would feature distinct signals corresponding to the methyl group and the methylene (B1212753) groups of the succinimide (B58015) ring.

Succinimide Protons (-CH₂-CH₂-) : The four protons on the pyrrolidine-2,5-dione ring are chemically equivalent due to the molecule's symmetry. They would be expected to produce a sharp, single peak (singlet) in the spectrum. The typical chemical shift for such protons is around δ 2.8 ppm.

Methyl Protons (-CH₃) : The three protons of the methyl group attached to the carbamate (B1207046) nitrogen would also give rise to a singlet. This signal would likely appear in a different region of the spectrum, characteristic of a methyl group attached to a nitrogen atom within a carbamate linkage.

The integration of these peaks would confirm the ratio of protons in the molecule (4:3), and the absence of unexpected signals would serve as an indicator of the compound's purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Succinimide (-CH₂-CH₂-) | ~2.8 | Singlet (s) | 4H |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Complementing the ¹H NMR, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, three distinct signals would be anticipated.

Succinimide Carbonyl Carbons (C=O) : The two equivalent carbonyl carbons of the succinimide ring would produce a single signal in the downfield region of the spectrum, typically around δ 170 ppm, which is characteristic of imide carbonyls.

Succinimide Methylene Carbons (-CH₂-CH₂-) : The two equivalent methylene carbons in the succinimide ring would also show a single resonance.

Carbamate Carbonyl Carbon (N-C(=O)-O) : The carbonyl carbon of the carbamate group would appear in the downfield region, distinct from the imide carbonyls.

Methyl Carbon (-CH₃) : The carbon of the methyl group would be found in the upfield region of the spectrum.

Purity assessment via ¹³C NMR involves checking for the absence of extraneous peaks that would indicate the presence of solvents or byproducts from the synthesis.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Succinimide Carbonyl (C=O) | ~170 |

| Carbamate Carbonyl (N-C(=O)-O) | Varies (Downfield) |

| Succinimide Methylene (-CH₂-) | Varies (Upfield) |

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and studying its fragmentation patterns, which can provide additional structural information.

ESI-MS is a soft ionization technique ideal for polar molecules like carbamates, allowing for the detection of the intact molecular ion with minimal fragmentation. In the positive ion mode, this compound (MW = 172.14 g/mol ) would be expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Protonated Molecule [M+H]⁺ : Expected at m/z ≈ 173.05

Sodiated Molecule [M+Na]⁺ : Expected at m/z ≈ 195.03

The observation of these ions would provide strong evidence for the molecular identity of the compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. Carbamates can sometimes be thermally labile, potentially leading to decomposition in the hot GC injection port. If the compound is stable enough, GC-MS would provide a retention time characteristic of the molecule and a mass spectrum based on electron ionization (EI). EI is a higher-energy ionization method that causes extensive fragmentation, providing a unique "fingerprint" for the molecule that can be used for identification.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of an ion. For this compound (C₆H₈N₂O₄), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Calculated Exact Mass for [M+H]⁺ (C₆H₉N₂O₄⁺) : 173.0557

Calculated Exact Mass for [M+Na]⁺ (C₆H₈N₂O₄Na⁺) : 195.0376

An experimental result matching this calculated mass to within a few parts per million (ppm) would provide definitive confirmation of the compound's molecular formula.

Chromatographic Methodologies for Separation and Purity Analysis

Chromatography is a cornerstone of synthetic and analytical chemistry, enabling the separation of individual components from a mixture. This is achieved by distributing the components between a stationary phase and a mobile phase. For a compound like this compound, various chromatographic techniques are employed throughout its synthesis and characterization workflow, from monitoring the reaction progress to isolating the final pure product.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques used for the separation, identification, and quantification of compounds in a mixture. These methods are routinely used to assess the purity of synthesized N-succinimidyl carbamates. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed into a column.

While specific, detailed HPLC/UPLC methods for this compound are not extensively published in peer-reviewed literature, standard reversed-phase methods are commonly applied for the analysis of related N-methyl carbamates and succinimide derivatives. A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water, often with a pH-modifying additive such as formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Detection is most commonly achieved using an ultraviolet (UV) detector, as the succinimide and carbamate moieties contain chromophores that absorb in the UV range. UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times.

Table 1: Typical Parameters for HPLC/UPLC Analysis of Carbamate Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column. A gradient is often used for complex mixtures. |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantifies the compound based on UV absorbance (typically ~210-260 nm). |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

In the context of carbamate pesticide analysis, more complex HPLC methods involving post-column derivatization are common to enhance detection sensitivity. researchgate.net For instance, after chromatographic separation, the N-methylcarbamates are hydrolyzed to form methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative, allowing for sensitive fluorescence detection. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. It allows a chemist to quickly determine if the starting materials have been consumed and if the desired product is being formed.

In the synthesis of this compound, TLC would be used to track the disappearance of the starting materials (e.g., N-hydroxysuccinimide) and the appearance of the product spot. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing) alongside spots of the pure starting materials for reference. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent).

The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol is typically effective. The ratio is adjusted to achieve a retention factor (Rf) for the product of approximately 0.3-0.5 for optimal separation and visualization. After development, the spots are visualized, commonly under UV light (254 nm), or by staining with a chemical reagent such as potassium permanganate (B83412) or iodine.

Table 2: General Procedure for Reaction Monitoring by TLC

| Step | Action | Purpose |

|---|---|---|

| 1. Spotting | Apply small spots of starting material, co-spot (starting material + reaction mix), and reaction mixture to the baseline of a TLC plate. | To compare the reaction's progress against a reference. |

| 2. Development | Place the plate in a sealed chamber with an appropriate eluent system (e.g., Ethyl Acetate/Hexane). | To separate the components of the mixture based on their polarity. |

| 3. Visualization | Examine the dried plate under UV light or treat with a chemical stain. | To see the positions of the separated spots. |

| 4. Analysis | Compare the spot for the reaction mixture to the reference spots. | The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression. |

Once reaction monitoring by TLC indicates that the synthesis is complete, the target compound must be isolated from the crude reaction mixture. Preparative chromatography is the standard method for this purification. It operates on the same principles as analytical chromatography but is performed on a larger scale to isolate quantities of material sufficient for further use.

Flash column chromatography, a common form of preparative chromatography, is particularly well-suited for purifying compounds like this compound. In this technique, the crude mixture is loaded onto the top of a glass column packed with a solid adsorbent, typically silica gel. A solvent system, often determined by optimizing the separation on analytical TLC, is then passed through the column under moderate pressure (using compressed air or nitrogen). This forces the solvent through the column more quickly than gravity alone, leading to a faster and more efficient separation.

Fractions of the eluent are collected sequentially and analyzed (usually by TLC) to determine which ones contain the pure product. The fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound as a solid.

X-ray Diffraction Studies for Solid-State Structure and Conformation Analysis

As of this writing, a search of publicly accessible crystallographic databases reveals no published single-crystal X-ray diffraction structure for this compound. Therefore, a detailed analysis of its specific solid-state structure and conformation is not possible.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (2,5-dioxopyrrolidin-1-yl)carbamate, and how can reaction yields be maximized?

Methodological Answer: The compound is typically synthesized via carbamate coupling using N-hydroxysuccinimide (NHS) chemistry. A robust protocol involves reacting the parent amine with N,N'-disuccinimidyl carbonate (DSC) in the presence of N-methylmorpholine (NMM) as a base. For example, a 1:1 molar ratio of amine to DSC in anhydrous dichloromethane or acetonitrile at 0–25°C for 4–12 hours achieves efficient coupling . Purification by flash chromatography (e.g., 70% ethyl acetate/hexane) yields >90% purity. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the NHS ester and optimizing solvent polarity to minimize side reactions .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR should confirm the presence of the pyrrolidine-dione (δ ~2.8–3.0 ppm for succinimidyl protons) and carbamate carbonyl (δ ~155–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-TOF or Orbitrap systems provide accurate mass verification (e.g., calculated [M+H] for CHNO: 201.0412) .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) or GC-MS (using derivatization if needed) ensures >95% purity. Intra-day precision for methyl carbamates can achieve <1% RSD (Table 1) .

Table 1. Precision Data for Methyl Carbamate Analysis (GC)

| Parameter | RSD (%) |

|---|---|

| Intra-day (n=10) | 0.45 |

| Inter-day (n=3x10) | 0.28 |

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: The compound is hydrolytically labile due to the NHS ester moiety. Stability studies show:

- Short-term : Stable in anhydrous DMSO or DMF at -20°C for 1–2 weeks.

- Long-term : Lyophilized powders stored under argon at -80°C retain activity for >6 months.

Avoid aqueous buffers (pH >7.0), which accelerate hydrolysis. Kinetic studies using LC-MS can quantify degradation products (e.g., methyl carbamate and 2,5-dioxopyrrolidine) .

Advanced Research Questions

Q. How can this compound be utilized in bioconjugation or crosslinking applications?

Methodological Answer: The NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-functionalized nanoparticles). Example protocols:

- Protein Labeling : Incubate the compound (10–20 mM in DMSO) with the target protein (1–5 mg/mL in PBS, pH 7.4) at 4°C for 2 hours. Remove excess reagent via dialysis or size-exclusion chromatography .

- Crosslinking : For antibody-drug conjugates (ADCs), use a molar excess (5:1) of the carbamate linker with trastuzumab, followed by purification via tangential flow filtration .

Q. How should researchers address contradictions in reported reactivity data for NHS-carbamate derivatives in different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity and nucleophile competition. For example:

- In apolar solvents (e.g., THF), the NHS ester preferentially reacts with amines.

- In polar aprotic solvents (e.g., DMF), competing reactions with hydroxyl or thiol groups may occur.

Validate solvent compatibility via control experiments: Compare reaction kinetics (HPLC monitoring) in DMSO vs. acetonitrile. Adjust stoichiometry and temperature to suppress side reactions .

Q. What strategies optimize the reaction efficiency of this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Coupling Additives : Use HOBt/DIPEA to enhance activation and reduce racemization.

- Resin Swelling : Pre-swell resins (e.g., Rink amide) in DCM for 30 minutes before reagent addition.

- Molar Excess : Employ a 3–5x molar excess of the carbamate relative to resin-bound amines.

Post-coupling, capping with acetic anhydride minimizes unreacted sites. Monitor by Kaiser test or FT-IR for free amine detection .

Q. Can this compound exhibit synergistic effects with metal complexes in catalytic applications?

Methodological Answer: Yes, the carbamate’s electron-withdrawing properties can modulate metal-ligand interactions. For example:

- In Zn(II) complexes , the carbamate stabilizes tetrahedral geometries, enhancing catalytic activity in hydrolysis reactions.

- Pd(II) cross-coupling : The NHS ester acts as a transient protecting group, enabling sequential functionalization.

Characterize interactions via X-ray crystallography or DFT calculations to optimize metal-carbamate coordination .

Q. What safety protocols are critical when handling this compound in vivo studies?

Methodological Answer:

- Toxicity : Rodent studies indicate potential carcinogenicity (Proposition 65). Use PPE (gloves, goggles) and work in fume hoods.

- Waste Disposal : Quench residual reagent with 0.1 M ethanolamine (pH 8.5) before aqueous disposal.

- In Vivo Dosing : Limit exposure to <10 mg/kg/day in murine models, monitoring liver enzyme levels (ALT/AST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.